molecular formula C14H14N2 B11894226 7-Methyl-2-(pyridin-2-yl)indoline

7-Methyl-2-(pyridin-2-yl)indoline

Cat. No.: B11894226
M. Wt: 210.27 g/mol
InChI Key: JYNVSIUURSFDOA-UHFFFAOYSA-N
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Description

7-Methyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(pyridin-2-yl)indoline typically involves the construction of the indoline and pyridine rings followed by their subsequent fusion. One common method involves the reaction of 2-bromo-7-methylindole with 2-pyridylboronic acid under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the indoline ring to an indole ring.

    Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted indoline and indole derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-2-(pyridin-2-yl)indoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential to treat various diseases, including cancer and infectious diseases. The compound’s structural features allow it to bind to specific enzymes and receptors, making it a valuable lead compound in drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylindoline: Similar in structure but lacks the pyridine ring.

    2-(Pyridin-2-yl)indole: Contains an indole ring instead of an indoline ring.

    7-Methylindole: Lacks the pyridine ring and has different reactivity.

Uniqueness

7-Methyl-2-(pyridin-2-yl)indoline is unique due to the presence of both the indoline and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H14N2/c1-10-5-4-6-11-9-13(16-14(10)11)12-7-2-3-8-15-12/h2-8,13,16H,9H2,1H3

InChI Key

JYNVSIUURSFDOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(N2)C3=CC=CC=N3

Origin of Product

United States

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